molecular formula C22H22N4O2 B11289849 N-mesityl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-mesityl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11289849
M. Wt: 374.4 g/mol
InChI Key: FMPBOFNAEIZSPD-UHFFFAOYSA-N
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Description

The compound features:

  • A mesityl group (2,4,6-trimethylphenyl) at the carboxamide nitrogen.
  • 1,9-dimethyl substitutions on the pyrido-pyrrolo-pyrimidine core.
  • A 4-oxo-1,4-dihydro moiety, which contributes to hydrogen-bonding interactions.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

6,10-dimethyl-2-oxo-N-(2,4,6-trimethylphenyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C22H22N4O2/c1-12-9-14(3)18(15(4)10-12)23-21(27)17-11-16-20(25(17)5)24-19-13(2)7-6-8-26(19)22(16)28/h6-11H,1-5H3,(H,23,27)

InChI Key

FMPBOFNAEIZSPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=C(C=C(C=C4C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine structure, followed by the introduction of the mesityl and carboxamide groups. Common reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions can vary but often involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives:

  • Mechanism of Action : These compounds often inhibit key signaling pathways involved in tumor growth and proliferation. For instance, they may act as inhibitors of vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis and metastasis .
  • Case Studies : In vitro studies have demonstrated that derivatives can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

Research indicates that N-mesityl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exhibits antimicrobial activity:

  • Efficacy Against Bacteria : Preliminary findings suggest effectiveness against several bacterial strains, indicating potential for development as an antibiotic agent .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

  • Cytokine Modulation : It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to enhance biological activity. The ability to modify the structure leads to a library of derivatives with tailored pharmacological profiles.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits tumor growth via VEGFR inhibition
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of N-mesityl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The pyridopyrrolopyrimidine scaffold is highly modular, with variations primarily at:

  • N-1 position : Methyl, benzyl, or 3-methoxypropyl substituents.
  • Carboxamide N-substituent : Aryl (e.g., 2-ethylphenyl, 3,5-dimethylphenyl) or alkyl (e.g., diethyl, benzyl) groups.
Table 1: Key Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight logP Hydrogen Bond Acceptors Reference
N-(2-Ethylphenyl)-1,9-dimethyl-...carboxamide C21H20N4O2 360.41 5
N,N-Diethyl-1,9-dimethyl-...carboxamide C17H20N4O2 312.37 1.64 5
N-Benzyl-1,9-dimethyl-...carboxamide C20H18N4O2 346.39 2.47 5
N-(3,5-Dimethylphenyl)-1,9-dimethyl-...carboxamide C21H20N4O2 360.41 5
N-(2-Phenylethyl)-1-(3-methoxypropyl)-9-methyl-...carboxamide C24H26N4O3 418.49 ~1.24 6
N-Mesityl-1,9-dimethyl-...carboxamide (Target Compound) Inferred ~370–400* >2.5 5

*Estimated based on substituent contributions (mesityl adds ~120 g/mol to N-H analogs).

Key Observations:
  • Lipophilicity (logP): The N,N-diethyl derivative (logP = 1.64) is less lipophilic than the N-benzyl analog (logP = 2.47), reflecting the hydrophobic benzyl group .
  • Molecular Weight :
    • Bulky substituents (e.g., 3-methoxypropyl at N-1) increase molecular weight significantly (e.g., 418.49 in ) .
    • The mesityl group likely places the target compound in the 370–400 Da range, aligning with drug-like properties.

Substituent Effects on Physicochemical Properties

  • N-1 Substitutions :
    • Methyl groups (e.g., 1,9-dimethyl) reduce steric hindrance, favoring synthesis and crystallization .
    • 3-Methoxypropyl or benzyl groups increase flexibility and may improve binding to hydrophobic protein pockets .
  • Carboxamide Substituents :
    • Aryl Groups (e.g., 2-ethylphenyl, 3,5-dimethylphenyl) : Enhance π-π stacking interactions but may reduce solubility .
    • Alkyl Groups (e.g., diethyl, benzyl) : Improve metabolic stability compared to aryl groups .

Biological Activity

N-mesityl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a complex heterocyclic structure characterized by a pyrido-pyrrolo-pyrimidine framework. Its molecular formula is C15H16N4OC_{15}H_{16}N_{4}O, indicating the presence of nitrogen and oxygen functional groups that may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiproliferative Activity : Studies have shown that derivatives of pyrido-pyrrolo-pyrimidines can inhibit cancer cell proliferation. For instance, similar compounds have demonstrated significant growth inhibition in pancreatic adenocarcinoma and HeLa cell lines with IC50 values in the low micromolar range (e.g., 0.79 µM for CFPAC-1 cells) .
  • Antitumor Effects : The structural modifications in related compounds have been linked to enhanced antitumor activities. The introduction of specific substituents has been shown to improve selectivity and reduce toxicity towards normal cells .
  • Mechanism of Action : The proposed mechanism involves induction of apoptosis and necrosis in cancer cells, which is vital for antiproliferative effects. This suggests that N-mesityl derivatives may act through pathways similar to other known anticancer agents .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
N-mesityl...CFPAC-10.79Apoptosis induction
Bis-chloropyrrolo...HeLa0.98Apoptosis and primary necrosis
N-(3-isopropoxypropyl)...SW62028.2Moderate antiproliferative activity

Case Studies

  • Study on Antiproliferative Effects :
    A study evaluated the antiproliferative effects of several pyrrolo[2,3-d]pyrimidine derivatives, including N-mesityl compounds. The results indicated that these compounds could effectively inhibit cell growth in multiple cancer types while exhibiting lower toxicity towards normal human fibroblasts .
  • Mechanistic Insights :
    Another investigation focused on the mechanism by which these compounds induce cell death. The study found that the activation of apoptotic pathways was a common feature among the most active derivatives, suggesting potential as therapeutic agents against resistant cancer types .

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